Butyl ethyl malonate

説明

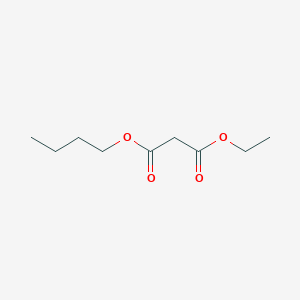

Structure

3D Structure

特性

IUPAC Name |

3-O-butyl 1-O-ethyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-3-5-6-13-9(11)7-8(10)12-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVVZSPWQJWRDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169649 | |

| Record name | Butyl ethyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

222.00 °C. @ 760.00 mm Hg | |

| Record name | Butyl ethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.048-1.054 | |

| Record name | Butyl ethyl malonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/464/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

17373-84-1 | |

| Record name | 1-Butyl 3-ethyl propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17373-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl ethyl malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017373841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl ethyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTYL ETHYL MALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4AGC486TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butyl ethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Butyl ethyl malonate CAS number and properties

An In-Depth Technical Guide to Butyl Ethyl Malonate: Synthesis, Properties, and Applications in Drug Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of butyl ethyl malonate, a versatile reagent in organic synthesis with significant applications in the pharmaceutical industry. We will delve into its chemical and physical properties, established synthesis protocols, key reactions, and its role as a building block for complex molecular architectures, particularly in the context of drug discovery and development.

Compound Identification and Physicochemical Properties

Butyl ethyl malonate, also known by its systematic name butyl ethyl propanedioate, is a diester of malonic acid. Its unique structure, featuring two different ester groups, offers selective reactivity that is highly valued in synthetic chemistry.

CAS Number: 17373-84-1[1][2][3][4][5]

Synonyms:

The physicochemical properties of butyl ethyl malonate are critical for its handling, reaction setup, and purification. A summary of these properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C9H16O4 | [1][4] |

| Molecular Weight | 188.22 g/mol | [3][4] |

| Appearance | Colorless clear liquid | [3][6] |

| Boiling Point | 222.0 °C at 760 mmHg | [3][6] |

| Density | 1.114 to 1.118 g/cm³ at 25 °C | [3] |

| Refractive Index | 1.418 to 1.421 at 20 °C | [3][6] |

| Flash Point | 105.0 °C (221.0 °F) | [3][6] |

| Solubility | Soluble in alcohol.[6] Insoluble in water.[6] | |

| Vapor Pressure | 0.058 mmHg at 25 °C (estimated) | [3] |

Synthesis of Butyl Ethyl Malonate

The synthesis of unsymmetrical malonic esters like butyl ethyl malonate can be approached in a few ways, leveraging the principles of the well-established malonic ester synthesis.[7][8] A common strategy involves the sequential alkylation of a malonate precursor.

A representative synthetic route is the alkylation of diethyl malonate. The process involves the formation of a resonance-stabilized enolate from diethyl malonate, which then acts as a nucleophile to attack an alkyl halide.[8] To synthesize butyl ethyl malonate, one would first perform a hydrolysis to the monoester followed by re-esterification, or more directly, through butylation of ethyl malonate.

Experimental Protocol: Synthesis via Alkylation of Ethyl Malonate

This protocol is a generalized procedure based on the principles of malonic ester synthesis.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

n-Butyl bromide

-

Absolute ethanol

-

Water

-

Hydrochloric acid (for workup)

-

Ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium (1.0 eq.) in absolute ethanol under an inert atmosphere to prepare sodium ethoxide.

-

Addition of Malonate: To the sodium ethoxide solution, add diethyl malonate (1.0 eq.) dropwise at room temperature.

-

Alkylation: Following the addition of diethyl malonate, add n-butyl bromide (1.0 eq.) dropwise. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Reflux: After the addition is complete, heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion.

-

Work-up: After cooling, the ethanol is removed under reduced pressure. The residue is then dissolved in water and the aqueous solution is acidified with hydrochloric acid.

-

Extraction and Purification: The product is extracted with ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is then purified by fractional distillation under reduced pressure.

Caption: Workflow for the synthesis of butyl ethyl malonate.

Key Chemical Reactions and Mechanisms

Butyl ethyl malonate is a versatile intermediate in organic synthesis, primarily due to the reactivity of the alpha-protons and the ester functionalities.

Malonic Ester Synthesis for Carboxylic Acid Production

One of the most common applications of malonate esters is in the synthesis of substituted carboxylic acids.[8] The remaining acidic proton on the alpha-carbon of butyl ethyl malonate can be removed by a base to form an enolate, which can then be alkylated a second time. Subsequent hydrolysis and decarboxylation yield a substituted carboxylic acid.

Caption: General scheme of the malonic ester synthesis.

Cyclocondensation Reactions for Heterocycle Synthesis

Malonic esters are classical reagents for the synthesis of six-membered heterocycles through cyclocondensation with 1,3-dinucleophiles.[9] A prominent example is the synthesis of barbiturates, where a malonic ester reacts with urea in the presence of a strong base.[9] This reaction is fundamental in the synthesis of a class of drugs with sedative and hypnotic properties.

Applications in Drug Development

Butyl ethyl malonate and its derivatives are crucial intermediates in the pharmaceutical industry.[2][10] Their utility lies in their ability to serve as building blocks for more complex active pharmaceutical ingredients (APIs).

-

Synthesis of Barbiturates: As mentioned, substituted malonic esters are key precursors to barbiturates. For example, diethyl ethyl(1-methylbutyl)malonate is a direct precursor to pentobarbital.[7][11]

-

Building Block for Complex Molecules: The versatile reactivity of butyl ethyl malonate allows for the introduction of various functional groups, making it a valuable starting material for the synthesis of a wide range of organic molecules with potential biological activity.[2]

Analytical Characterization

The purity and identity of butyl ethyl malonate are typically confirmed using a combination of analytical techniques:

-

Gas Chromatography (GC): Used to determine the purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

-

Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups, particularly the ester carbonyl stretch.

-

Mass Spectrometry (MS): Confirms the molecular weight and can provide fragmentation patterns for structural elucidation.

Safety and Handling

While a specific, detailed safety data sheet (SDS) for butyl ethyl malonate was not found in the initial search, information for closely related compounds like diethyl butylmalonate and diethyl malonate provides general safety guidelines.[12][13][14][15]

-

General Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13]

-

Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[12] Keep the container tightly closed.

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[12]

-

Skin Contact: Wash off immediately with soap and plenty of water.[12]

-

Inhalation: Move to fresh air.[12]

-

Ingestion: Do not induce vomiting. Rinse mouth with water.[12] In all cases of exposure, seek medical attention.[12]

-

References

-

Organic Syntheses Procedure: Malonic acid, butyl-, ethyl ester. Organic Syntheses. Available from: [Link]

-

Organic Syntheses Procedure: Malonic acid, tert-butyl ethyl ester. Organic Syntheses. Available from: [Link]

-

The Good Scents Company: butyl ethyl malonate. Available from: [Link]

-

Chemsrc: tert-Butyl ethyl malonate. Available from: [Link]

-

Scentree: Butyl ethyl malonate. Available from: [Link]

-

The Hive Methods Discourse: 1-methyl butyl-ethyl malonic ester?. Available from: [Link]

-

Carl ROTH: Safety Data Sheet: Diethyl malonate. Available from: [Link]

-

NIH PMC: Malonates in Cyclocondensation Reactions. Available from: [Link]

-

Wikipedia: Malonic ester synthesis. Available from: [Link]

-

Government of Canada: Chemical Substance - Butyl ethyl malonate. Available from: [Link]

-

NIST WebBook: tert-butyl ethyl malonate. Available from: [Link]

- Google Patents: CN105646217A - Preparation method of diethyl n-butylmalonate.

Sources

- 1. BUTYL ETHYL MALONATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. butyl ethyl malonate, 17373-84-1 [thegoodscentscompany.com]

- 4. scent.vn [scent.vn]

- 5. Temporary title [webprod.hc-sc.gc.ca]

- 6. parchem.com [parchem.com]

- 7. 1-methyl butyl-ethyl malonic ester? , Hive Methods Discourse [chemistry.mdma.ch]

- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 9. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. carlroth.com [carlroth.com]

Butyl ethyl malonate molecular formula and weight

An In-Depth Technical Guide to Butyl Ethyl Malonate (C₉H₁₆O₄) for Advanced Research and Pharmaceutical Development

Executive Summary

Butyl ethyl malonate is a vital diester of propanedioic acid, serving as a cornerstone intermediate in advanced organic synthesis.[1] Its unique molecular architecture, featuring two distinct ester functionalities, provides a versatile platform for the construction of complex molecular scaffolds. This guide offers a comprehensive overview of butyl ethyl malonate, detailing its core molecular properties, a validated synthesis protocol rooted in the classic malonic ester synthesis, and its significant applications in the pharmaceutical and fine chemical industries.[1] For researchers and drug development professionals, understanding the nuances of this reagent is paramount for leveraging its full synthetic potential in creating novel active pharmaceutical ingredients (APIs) and other high-value compounds.[1][2]

Core Molecular and Physicochemical Properties

The foundational attributes of a chemical reagent dictate its behavior and application. Butyl ethyl malonate is identified by the CAS number 17373-84-1.[3][4] Its molecular structure and associated properties are summarized below.

| Identifier | Value | Source(s) |

| Molecular Formula | C₉H₁₆O₄ | [3][5][6][7] |

| Molecular Weight | 188.22 g/mol | [3][5][7][8] |

| IUPAC Name | Butyl ethyl propanedioate | [3][4] |

| CAS Number | 17373-84-1 | [3][4] |

| Appearance | Clear, colorless liquid | [8] |

| Density | 0.994 g/mL at 25 °C | [6][8] |

| Boiling Point | 83-85 °C at 8 mmHg | [6][8] |

| Solubility | Miscible with most common organic solvents; Immiscible with water | [6][8] |

| Odor Profile | Fruity, with notes of apple and wine | [3] |

The Chemistry of Butyl Ethyl Malonate: Synthesis and Reactivity

The primary route to synthesizing α-substituted malonic esters, including butyl ethyl malonate, is the malonic ester synthesis—a robust and well-documented method for carbon-carbon bond formation.[9][10]

The Malonic Ester Synthesis: A Mechanistic Overview

This synthesis is a cornerstone of organic chemistry for preparing carboxylic acids from alkyl halides by extending the carbon chain by two atoms.[10] The process hinges on the notable acidity of the α-hydrogens (pKa ≈ 13) located on the methylene carbon flanked by two carbonyl groups in a malonic ester, such as diethyl malonate.[10] This acidity allows for easy deprotonation by a suitable base, like sodium ethoxide, to form a resonance-stabilized enolate.[11] This enolate is a potent nucleophile that readily attacks an electrophilic alkyl halide in a classic Sₙ2 reaction.[10]

The general mechanism is outlined below:

Caption: Experimental workflow for butyl ethyl malonate synthesis.

Step-by-Step Methodology:

-

Preparation of Sodium Ethoxide: In a 5-L round-bottomed flask equipped with a reflux condenser, separatory funnel, and mechanical stirrer, place 2.5 L of absolute ethanol. Gradually add 115 g (5 atoms) of clean sodium metal through the condenser. The reaction is exothermic; cool the flask with an external water bath if the reaction becomes too vigorous. [12] * Expert Insight: Using absolute (anhydrous) ethanol is critical. Water will react with the sodium metal and quench the sodium ethoxide base, reducing the yield.

-

Enolate Formation: Once all the sodium has reacted and the solution has cooled to approximately 50°C, add 825 g (5.15 moles) of high-purity diethyl malonate slowly through the separatory funnel while stirring. [12]3. Alkylation: To the resulting clear solution, gradually add 685 g (5.0 moles) of n-butyl bromide. The reaction commences almost immediately, generating significant heat. Maintain control by adjusting the addition rate and cooling the flask as needed. [12]4. Reaction Completion: After the addition is complete (approx. 2 hours), heat the mixture to reflux. Continue refluxing until the solution is neutral to moist litmus paper, which typically requires about 2 hours. [12] * Trustworthiness: Refluxing to neutrality is a self-validating step, ensuring the Sₙ2 reaction has proceeded to completion and the acidic starting material has been consumed.

-

Solvent Removal: Reconfigure the apparatus for distillation and remove the bulk of the ethanol (approx. 2 L) over a steam or water bath. [12]6. Workup and Isolation: To the cooled residue, add approximately 2 L of water and shake thoroughly. The mixture will separate into two layers. Transfer the mixture to a separatory funnel and collect the upper organic layer containing the crude butyl ethyl malonate. [12]7. Purification: Purify the crude ester by distillation under reduced pressure. Collect the fraction boiling at 130–135°C/20 mmHg. [12]The expected yield is 860–970 g.

Applications in Research and Drug Development

Butyl ethyl malonate's value lies in its role as a versatile C3 synthon. Its ability to undergo alkylation allows for the introduction of various side chains, making it a key building block in the synthesis of more complex molecules. [2]

-

Pharmaceutical Synthesis: As a crucial intermediate, it is instrumental in synthetic pathways leading to diverse APIs. [1]The malonate framework is a common feature in many pharmaceutical compounds, including barbiturates and non-steroidal anti-inflammatory drugs (NSAIDs). [13]The butyl and ethyl ester groups can be selectively or fully hydrolyzed and subsequently decarboxylated to yield substituted carboxylic acids, a common motif in drug candidates. [9]* Agrochemicals: The compound is also employed in the formulation of modern agrochemicals, contributing to the development of effective agents for crop protection. [2]* Fine and Specialty Chemicals: In fine chemical manufacturing, the consistent quality and predictable reactivity of butyl ethyl malonate make it a reliable component for producing specialty polymers, coatings, and adhesives. [1][2]

Quality Control and Analytical Characterization

To ensure the identity, purity, and quality of synthesized butyl ethyl malonate for research or development purposes, a suite of standard analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight (188.22 g/mol ) and provides information about the fragmentation pattern, further verifying the structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This method is used to identify the characteristic functional groups, particularly the strong carbonyl (C=O) stretch of the ester groups around 1730-1750 cm⁻¹.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final product, separating it from any unreacted starting materials or byproducts.

Conclusion

Butyl ethyl malonate is more than a simple chemical; it is an enabling tool for innovation in chemistry. With a well-defined molecular formula of C₉H₁₆O₄ and a molecular weight of 188.22 g/mol , its true value is realized through its synthetic versatility. The malonic ester synthesis provides a reliable and scalable route to its production, opening doors for its application in synthesizing a vast array of complex organic molecules. For professionals in drug discovery and chemical development, a thorough understanding of this key intermediate is essential for designing efficient and effective synthetic strategies.

References

- Vertex AI Search. (n.d.). Butyl Ethyl Malonate (CAS 17373-84-1): Properties, Synthesis, and Industrial Applications.

- Sigma-Aldrich. (n.d.). BUTYL ETHYL MALONATE AldrichCPR.

- ChemBK. (2024). ETHYL TERT-BUTYL MALONATE.

- Santa Cruz Biotechnology. (n.d.). tert-Butyl ethyl malonate | CAS 32864-38-3.

- National Institute of Standards and Technology. (n.d.). Diethyl butylmalonate. NIST Chemistry WebBook.

- JoVE. (2023). Alkylation of β-Diester Enolates: Malonic Ester Synthesis.

- Chem-Impex. (n.d.). Ethyl 2-Ethyl-2-(1-methylbutyl)malonate.

- BLD Pharm. (n.d.). 32864-38-3|tert-Butyl ethyl malonate.

- The Good Scents Company. (n.d.). Butyl ethyl malonate (CAS 17373-84-1): Odor profile, Properties, & IFRA compliance.

- OpenStax. (2023). 22.7 Alkylation of Enolate Ions. Organic Chemistry.

- Chemistry LibreTexts. (2021). 10.7: Alkylation of Enolate Ions.

- Organic Syntheses. (n.d.). Malonic acid, butyl-, ethyl ester. Org. Syn. Coll. Vol. 1, 250.

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

- University of Calgary. (n.d.). Ch21: Malonic esters.

- ChemicalBook. (n.d.). TERT-BUTYL ETHYL MALONATE CAS#: 32864-38-3.

- Organic Syntheses. (n.d.). Malonic acid, tert-butyl ethyl ester. Org. Syn. Coll. Vol. 5, 187.

- Government of Canada. (n.d.). Chemical Substance - Butyl ethyl malonate. Natural Health Products Ingredients Database.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scent.vn [scent.vn]

- 4. Temporary title [webprod.hc-sc.gc.ca]

- 5. BUTYL ETHYL MALONATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. scbt.com [scbt.com]

- 8. TERT-BUTYL ETHYL MALONATE CAS#: 32864-38-3 [amp.chemicalbook.com]

- 9. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]

- 10. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Diethyl malonate - Wikipedia [en.wikipedia.org]

The Solubility Profile of Butyl Ethyl Malonate: A Guide for Pharmaceutical Development

An In-depth Technical Guide

Introduction

Butyl ethyl malonate (CAS: 17373-84-1), a diester of malonic acid, serves as a pivotal building block in synthetic organic chemistry.[1][2] Its structure is particularly valuable in the synthesis of complex molecular architectures, making it an important intermediate in the pharmaceutical industry for creating active pharmaceutical ingredients (APIs).[1] The successful execution of synthesis, purification, and formulation processes involving this compound is fundamentally dependent on a thorough understanding of its solubility characteristics.

This technical guide provides a comprehensive analysis of the solubility of butyl ethyl malonate in various organic solvents. Moving beyond a simple compilation of data, this document elucidates the underlying physicochemical principles governing its solubility, presents a framework for predicting solvent compatibility, and offers a robust, field-proven protocol for experimental solubility determination. The insights herein are tailored for researchers, chemists, and drug development professionals who require precise control over reaction conditions, crystallization processes, and formulation development.

Physicochemical Properties of Butyl Ethyl Malonate

A foundational understanding of a compound's physical and chemical properties is essential before delving into its solubility behavior. Butyl ethyl malonate is a colorless liquid under standard conditions.[3] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 17373-84-1 | [3][4] |

| Molecular Formula | C₉H₁₆O₄ | [4][5] |

| Molecular Weight | 188.22 g/mol | [3][4] |

| Boiling Point | 222.0 °C @ 760 mmHg | [3] |

| Density | ~1.116 g/cm³ @ 25 °C | [3] |

| Refractive Index | 1.418 - 1.421 @ 20 °C | [3] |

| Flash Point | 105.0 °C (221.0 °F) | [3] |

| logP (o/w) | 1.766 - 1.92 (estimated) | [3][6] |

Theoretical Framework for Solubility

The principle that "like dissolves like" provides a preliminary guide to solubility, but a more rigorous, predictive framework is required for scientific applications. The solubility of butyl ethyl malonate is dictated by its molecular structure—specifically, the interplay between its polar ester groups and nonpolar alkyl chains.

Molecular Structure and Polarity

Butyl ethyl malonate possesses two polar carbonyl groups (C=O) that can act as hydrogen bond acceptors.[7] However, it lacks hydrogen bond donor capabilities, distinguishing it from alcohols or carboxylic acids. The presence of both a butyl and an ethyl group lends the molecule a significant nonpolar, hydrophobic character.[8] This dual nature—moderate polarity from the diester core and hydrophobicity from the alkyl chains—suggests that it will be most soluble in solvents of intermediate polarity and will have limited solubility in highly polar solvents like water.[8][9]

Hansen Solubility Parameters (HSP)

For a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) offer a powerful model.[10][11] This framework deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The fundamental principle is that substances with similar HSP coordinates (i.e., a small "distance" between them in Hansen space) are likely to be miscible.[10][12] The distance (Ra) between a solvent (1) and a solute (2) is calculated as:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

Caption: Hansen Solubility Parameters map solvents and solutes in 3D space.

Solubility Profile of Butyl Ethyl Malonate

Based on its structure and theoretical principles, butyl ethyl malonate is expected to be readily soluble in a range of common organic solvents but poorly soluble in water.[8][14][15]

Qualitative Assessment

-

Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be moderate. While the alkyl chains favor these solvents, the polar ester core limits miscibility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): High solubility is predicted. These solvents have moderate polarity and can accept hydrogen bonds, interacting favorably with the ester groups without the disruptive energy cost of breaking a strong hydrogen-bonding network. Diethyl malonate is known to be very soluble in acetone and benzene.[16]

-

Polar Protic Solvents (e.g., Alcohols): Good solubility is expected. Solvents like ethanol and methanol can interact with the ester's carbonyl groups. This is supported by quantitative data.[4]

-

Highly Polar Solvents (e.g., Water): Very low solubility is expected. The large hydrophobic structure of the butyl and ethyl groups cannot be sufficiently solvated by water's strong hydrogen-bonding network.[8][17] Predicted water solubility is approximately 3.06 g/L.[6]

Quantitative Data

Quantitative solubility data is crucial for process modeling, calculating material balances, and designing crystallization procedures. The following table summarizes available experimental data at 25°C.

| Solvent | CAS Number | Solubility (g/L) @ 25°C | Source |

| Methanol | 67-56-1 | 637.37 | [4] |

| Ethanol | 64-17-5 | 429.29 | [4] |

| Isopropanol | 67-63-0 | 273.25 | [4] |

Experimental Protocol: Isothermal Gravimetric Solubility Determination

To ensure trustworthiness and reproducibility, a well-defined experimental protocol is essential. The following method describes a standard isothermal gravimetric (or "shake-flask") technique for accurately determining the solubility of butyl ethyl malonate. This protocol is self-validating by including steps to confirm that equilibrium has been reached.

Workflow Overview

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Methodology

Objective: To determine the saturation solubility of butyl ethyl malonate in a given organic solvent at a constant temperature.

Materials:

-

Butyl ethyl malonate (purity >98%)

-

Solvent of interest (HPLC grade or higher)

-

Analytical balance (±0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Glass vials with PTFE-lined screw caps (e.g., 20 mL)

-

Calibrated pipettes

-

Syringes and 0.22 µm syringe filters compatible with the solvent

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven

Procedure:

-

Preparation: Add a known mass of the chosen solvent (e.g., 10.00 g) into a 20 mL glass vial.

-

Addition of Solute: Add butyl ethyl malonate to the vial in excess, ensuring a visible amount of undissolved material remains. The presence of a solid or separate liquid phase is critical to confirm saturation.

-

Equilibration: Seal the vial tightly and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the mixture for a minimum of 48 hours.

-

Causality Check: A long equilibration time with constant agitation is necessary to ensure the system reaches thermodynamic equilibrium. For viscous solvents or compounds that dissolve slowly, 72 hours may be required.

-

-

Phase Separation: After equilibration, stop the agitation and allow the vial to rest in the temperature bath for at least 2 hours to allow the excess solute to settle, leaving a clear supernatant.

-

Sampling: Carefully withdraw a sample (e.g., 1-2 mL) of the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter.

-

Expert Insight: Pre-warming or pre-cooling the syringe and filter to the experimental temperature is crucial to prevent temperature fluctuations that could cause precipitation or further dissolution during sampling.

-

-

Sample Measurement: Dispense the filtered aliquot into a pre-weighed (tared) evaporation dish. Immediately seal or cover it and record the total mass (Mass_solution).

-

Solvent Evaporation: Place the dish in a vacuum oven at a moderate temperature (e.g., 50 °C, well below the boiling point of the solute) until the solvent has completely evaporated and a constant mass is achieved.

-

Final Measurement: Cool the dish to room temperature in a desiccator and weigh it to determine the mass of the residual solute (Mass_solute).

-

Calculation:

-

Mass of solvent = Mass_solution - Mass_solute

-

Solubility ( g/100 g solvent) = (Mass_solute / Mass_solvent) * 100

-

-

Validation: Repeat steps 5-9 with a sample taken at a later time point (e.g., 72 hours). If the calculated solubility values are within experimental error (e.g., <2% difference), equilibrium was achieved.

Applications in Drug Development

A precise understanding of butyl ethyl malonate's solubility directly impacts several key areas of pharmaceutical development:

-

Reaction Chemistry: The choice of solvent is critical for controlling reaction kinetics, yield, and impurity profiles. High solubility of reactants like butyl ethyl malonate ensures a homogeneous reaction medium, leading to more predictable outcomes.[1]

-

Purification and Crystallization: Solubility data as a function of temperature is the foundation for developing efficient crystallization processes. A solvent system must be chosen where the compound has high solubility at an elevated temperature but low solubility at a reduced temperature to maximize yield and purity.

-

Formulation: For liquid dosage forms, the solubility in pharmaceutically acceptable co-solvents and lipid-based systems is a primary consideration. Poor solubility can be a major obstacle to achieving the desired drug concentration and bioavailability.

Conclusion

Butyl ethyl malonate exhibits a solubility profile characteristic of a moderately polar diester, showing high solubility in polar aprotic and protic organic solvents and poor solubility in water. This behavior is well-explained by its molecular structure and can be quantitatively predicted using frameworks like Hansen Solubility Parameters. For process development and optimization in the pharmaceutical industry, this theoretical understanding must be complemented by precise, experimentally determined data obtained via robust protocols. The methods and insights provided in this guide offer researchers the tools to effectively manage and leverage the solubility of butyl ethyl malonate in their critical work.

References

- Solubility of Things. (n.d.). Diethyl ethylmalonate.

-

The Good Scents Company. (n.d.). butyl ethyl malonate. Retrieved from [Link]

-

ChemBK. (n.d.). Malonic ester. Retrieved from [Link]

-

ChemBK. (n.d.). Diethyl malonate. Retrieved from [Link]

-

Penghui Labs. (n.d.). Butyl Ethyl Malonate (CAS 17373-84-1): Properties, Synthesis, and Industrial Applications. Retrieved from [Link]

-

ChemBK. (2024). ETHYL TERT-BUTYL MALONATE. Retrieved from [Link]

-

Scent Friends. (n.d.). Butyl ethyl malonate (CAS 17373-84-1): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl malonate. National Center for Biotechnology Information. Retrieved from [Link]

-

BYJU'S. (n.d.). Malonic Acid. Retrieved from [Link]

-

Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]

-

PubChem. (n.d.). Butyl ethyl malonate. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 32864-38-3,TERT-BUTYL ETHYL MALONATE. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Malonic acid, isobutyl pentadecyl ester. Retrieved from [Link]

-

Techtacc. (2023). What are the esters formed by malonic acid and alcohols?. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

Quora. (2018). What's the formula of 1-methyl butyl-ethyl malonic ester?. Retrieved from [Link]

-

AIP Publishing. (2010). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 3. C7 to C9 Esters. Retrieved from [Link]

-

Health Canada. (n.d.). Chemical Substance - Butyl ethyl malonate. Retrieved from [Link]

-

FooDB. (2020). Showing Compound Butyl ethyl malonate (FDB015091). Retrieved from [Link]

-

Wikipedia. (n.d.). Malonic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

University of Sydney. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters. Retrieved from [Link]

-

University of Technology. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

ResearchGate. (2012). Calculated Hansen Solubility Parameters for Some Common Solvents and Monomers. Retrieved from [Link]

- Getzen, F., Hefter, G., & Maczynski, A. (1991). ESTERS WITH WATER PART I: ESTERS 2-C TO 6-C.

-

Patsnap. (2024). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Temporary title [webprod.hc-sc.gc.ca]

- 3. butyl ethyl malonate, 17373-84-1 [thegoodscentscompany.com]

- 4. scent.vn [scent.vn]

- 5. Butyl ethyl malonate | C9H16O4 | CID 5140436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Showing Compound Butyl ethyl malonate (FDB015091) - FooDB [foodb.ca]

- 7. scribd.com [scribd.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. quora.com [quora.com]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 12. rsc.org [rsc.org]

- 13. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 14. chembk.com [chembk.com]

- 15. chembk.com [chembk.com]

- 16. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Cas 32864-38-3,TERT-BUTYL ETHYL MALONATE | lookchem [lookchem.com]

Reactivity of the active methylene group in butyl ethyl malonate

An In-Depth Technical Guide to the Reactivity of the Active Methylene Group in Butyl Ethyl Malonate

Abstract

Butyl ethyl malonate, a derivative of malonic acid, is a pivotal reagent in modern organic synthesis, primarily due to the unique reactivity of its central methylene (-CH2-) group. Flanked by two electron-withdrawing carbonyl functions, this "active methylene" group exhibits significant acidity, enabling the formation of a stabilized carbanion (enolate). This enolate serves as a potent carbon nucleophile, facilitating a diverse array of carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of the principles governing the reactivity of butyl ethyl malonate, focusing on the causality behind experimental choices in enolate generation, alkylation, acylation, and condensation reactions. Detailed, field-proven protocols and mechanistic diagrams are provided to equip researchers and drug development professionals with the knowledge to effectively harness this versatile synthetic building block.

The Foundation of Reactivity: The Active Methylene Group

The synthetic utility of butyl ethyl malonate originates from the electronic environment of the α-carbon (the carbon situated between the two carbonyl groups).[1] The two adjacent ester carbonyl groups exert a powerful inductive electron-withdrawing effect, which polarizes and weakens the C-H bonds of the methylene group.[1] This inductive effect is compounded by a resonance effect; upon deprotonation, the resulting negative charge on the α-carbon is delocalized across the α-carbon and both carbonyl oxygen atoms.[2][3]

This resonance stabilization of the conjugate base is the primary reason for the methylene group's enhanced acidity (pKa ≈ 13 in DMSO).[2][4] This acidity is sufficient to allow for nearly quantitative deprotonation by moderately strong bases, such as alkoxides, forming a highly stabilized and nucleophilic enolate.[2][4][5][6]

Diagram 1: Enolate Formation and Resonance Stabilization

The following diagram illustrates the deprotonation of butyl ethyl malonate and the key resonance structures that stabilize the resulting enolate anion.

Caption: Deprotonation of butyl ethyl malonate forms a resonance-stabilized enolate.

Core Reactivity: Enolate-Mediated C-C Bond Formation

The generation of the malonate enolate is the gateway to its synthetic applications. The choice of base and reaction conditions is critical for ensuring high yields and preventing unwanted side reactions.

Strategic Selection of the Base

The base must be strong enough to deprotonate the α-carbon but should not promote side reactions like ester hydrolysis.[4]

| Base | pKa of Conj. Acid | Suitability & Rationale |

| Sodium Ethoxide (NaOEt) | ~16 | Excellent. The pKa difference (~13 vs. ~16) ensures favorable equilibrium for enolate formation.[2][6] Using ethoxide prevents transesterification with the ethyl ester portion of the substrate.[7][8] |

| Sodium Hydride (NaH) | ~36 | Excellent. A strong, non-nucleophilic base that provides irreversible deprotonation. The only byproduct is H₂ gas. |

| Potassium tert-butoxide | ~18 | Good. A strong, sterically hindered base that favors enolate formation. Can be advantageous in specific applications requiring a different counter-ion.[9] |

| Sodium Hydroxide (NaOH) | ~15.7 | Poor. Can be used, but poses a significant risk of competitive saponification (hydrolysis) of the ester groups, reducing the yield of the desired alkylated product. |

| LDA | ~36 | Unnecessary. While a very strong base that would completely deprotonate the malonate, its strength is generally not required and milder, less expensive bases like sodium ethoxide are sufficient.[5][6][10] |

Causality Insight: The cardinal rule is to match the alkoxide base with the ester's alcohol component when possible (e.g., sodium ethoxide for an ethyl ester).[7][8] This creates a self-validating system where any nucleophilic attack by the base on the carbonyl carbon simply results in the regeneration of the starting material, effectively eliminating transesterification as a side reaction.[7][8]

The Malonic Ester Synthesis: Alkylation of the Enolate

The most prominent application of malonic esters is their use in the synthesis of substituted carboxylic acids.[11][12] This process involves the alkylation of the enolate followed by hydrolysis and decarboxylation.[2][13]

The alkylation step is a classic Sₙ2 reaction where the nucleophilic enolate attacks an alkyl halide, displacing the halide leaving group.[2][3] The success of this step is therefore governed by the principles of Sₙ2 reactions.[14]

-

Substrate Suitability: The reaction is highly sensitive to steric hindrance.[2][14]

-

Excellent: Methyl and primary alkyl halides are ideal electrophiles.[2][4]

-

Acceptable: Secondary alkyl halides can be used but may lead to lower yields due to a competing E2 elimination side reaction.[2][15]

-

Unsuitable: Tertiary alkyl halides will almost exclusively undergo elimination and are not viable substrates for this reaction.[2][8]

-

A significant advantage of the malonic ester synthesis is the ability to perform a second alkylation by repeating the deprotonation and alkylation steps, allowing for the synthesis of α,α-disubstituted carboxylic acids.[7][10][13][16]

Diagram 2: Malonic Ester Synthesis Workflow

Caption: Workflow for mono- and di-alkylation via the Malonic Ester Synthesis.

Experimental Protocol: Synthesis of Ethyl 2-carbo-n-butoxy-hexanoate

This protocol details the mono-alkylation of butyl ethyl malonate with n-butyl bromide, a representative primary alkyl halide.

-

Preparation of Sodium Ethoxide: In a flame-dried 500 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and addition funnel under an inert atmosphere (N₂ or Ar), add 150 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of clean sodium metal in small pieces at a rate that maintains a controllable reflux.

-

Enolate Formation: Once all the sodium has reacted and the solution has cooled to ~50°C, add 50.5 g (0.25 mol) of butyl ethyl malonate dropwise via the addition funnel over 30 minutes with stirring.[17]

-

Alkylation: To the resulting clear solution of the sodium enolate, add 34.25 g (0.25 mol) of n-butyl bromide dropwise. An exothermic reaction will commence.[17] Maintain a gentle reflux with external heating (heating mantle) for 2-3 hours, or until the reaction mixture is neutral to moist litmus paper.[17]

-

Work-up and Isolation: Cool the reaction mixture. Distill off the majority of the ethanol under reduced pressure. To the residue, add 150 mL of water to dissolve the sodium bromide. Transfer the mixture to a separatory funnel. The product, being the upper organic layer, is separated.

-

Purification: Wash the organic layer with 50 mL of dilute H₂SO₄, then 50 mL of water, and finally 50 mL of saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and purify the crude product by vacuum distillation.

The Knoevenagel Condensation

The active methylene enolate of butyl ethyl malonate can also react with aldehydes and ketones in a process known as the Knoevenagel condensation.[18][19][20] This reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[18] The reaction involves a nucleophilic addition of the enolate to the carbonyl carbon, followed by dehydration to yield an α,β-unsaturated dicarbonyl compound.[18]

Causality Insight: The use of a weak base is crucial. A strong base like sodium ethoxide would induce self-condensation of the aldehyde or ketone (an aldol reaction) at a competitive rate.[20] Piperidine is effective because it is basic enough to generate a sufficient concentration of the malonate enolate without significantly deprotonating the aldehyde α-protons.

Diagram 3: Mechanism of the Knoevenagel Condensation

Caption: Key stages of the Knoevenagel condensation mechanism.

The Final Step: Hydrolysis and Decarboxylation

For many synthetic targets, particularly in the malonic ester synthesis, the ester groups are subsequently removed. This is achieved through ester hydrolysis (either acid- or base-catalyzed) to yield a substituted malonic acid.[2][21]

This resulting β-dicarboxylic acid is thermally unstable. Upon heating, it readily undergoes decarboxylation (loss of CO₂) through a cyclic six-membered transition state to furnish the final carboxylic acid product.[3][22]

Causality Insight: The decarboxylation is facile specifically because the malonic acid derivative is a β-dicarboxylic acid (or a β-keto acid in the related acetoacetic ester synthesis).[22] The proximity of the second carbonyl group is essential for the formation of the stable cyclic transition state that facilitates the elimination of CO₂ and the initial formation of an enol, which then tautomerizes to the more stable carboxylic acid.[12][22]

Conclusion

The reactivity of the active methylene group in butyl ethyl malonate is a cornerstone of modern synthetic organic chemistry. By understanding the electronic principles that govern its acidity and the mechanistic nuances of its subsequent reactions, researchers can strategically manipulate this versatile building block. The careful selection of bases and electrophiles, guided by the principles of Sₙ2 reactions and competitive side reactions, allows for the controlled and efficient construction of complex molecular architectures. The protocols and insights presented herein provide a robust framework for drug development professionals and scientists to leverage the full synthetic potential of butyl ethyl malonate.

References

- Malonic Ester Synthesis | OpenOChem Learn.

-

Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives - JoVE. [Link]

-

The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. [Link]

-

Malonic Ester Synthesis - Organic Chemistry Tutor. [Link]

-

Malonic ester synthesis - Wikipedia. [Link]

-

Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. - YouTube. [Link]

-

Malonic acid, butyl-, ethyl ester - Organic Syntheses Procedure. [Link]

-

Knoevenagel condensation - Wikipedia. [Link]

-

Choice of base for malonic ester synthesis - Chemistry Stack Exchange. [Link]

-

Active methylene compounds | PDF. [Link]

-

Malonic acid, tert-butyl ethyl ester - Organic Syntheses Procedure. [Link]

-

The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds . [Link]

-

Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with... - ResearchGate. [Link]

-

Reactions of active methylene compounds with 1,3-dienes catalysed by nickel complexes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

Ch21: Malonic esters - University of Calgary. [Link]

-

Active Methylene Compounds - Shivaji College. [Link]

-

ENOLATES - eGyanKosh. [Link]

-

Alkylation of Enolate Ions - Chemistry LibreTexts. [Link]

-

Malonic Ester Synthesis - YouTube. [Link]

-

Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis . [Link]

-

Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas–liquid phase-transfer catalysis (G.L.–P.T.C.) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

What's the formula of 1-methyl butyl-ethyl malonic ester? - Quora. [Link]

-

Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate | PDF | Ether - Scribd. [Link]

-

Alkylation of Enolate Ions - Chemistry LibreTexts. [Link]

-

Malonic Ester Synthesis - YouTube. [Link]

-

Alkylation of β-Diester Enolates: Malonic Ester Synthesis - JoVE. [Link]

-

Malonic Ester Synthesis Reaction Mechanism - YouTube. [Link]

-

Alkylation of Enolate Ions - Chemistry LibreTexts. [Link]

-

Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. [Link]

-

Butyl ethyl malonate (C9H16O4) - PubChemLite. [Link]

Sources

- 1. shivajicollege.ac.in [shivajicollege.ac.in]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. echemi.com [echemi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. youtube.com [youtube.com]

- 20. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 21. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 22. Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives [jove.com]

A Technical Guide to the Synthetic Utility of Butyl Ethyl Malonate

Abstract: This guide provides an in-depth technical examination of butyl ethyl malonate, a cornerstone precursor in modern organic synthesis. Moving beyond simple procedural outlines, we explore the mechanistic rationale and strategic considerations that empower researchers, scientists, and drug development professionals to leverage this versatile C2 synthon effectively. The core of its utility lies in the remarkable acidity of its α-hydrogen, which facilitates the formation of a stabilized enolate for subsequent carbon-carbon bond formation. We will dissect its application in the classic malonic ester synthesis for creating substituted carboxylic acids, its critical role in the construction of heterocyclic pharmacophores such as barbiturates, and its participation in fundamental reactions including the Knoevenagel condensation and Michael addition. This document is structured to provide not only validated protocols but also the expert-level causality behind experimental choices, ensuring a comprehensive understanding for practical application.

Foundational Principles of Butyl Ethyl Malonate

Structure and Physicochemical Properties

Butyl ethyl malonate, systematically named butyl ethyl propanedioate, is a diester of malonic acid.[1] Its structure is characterized by a central methylene group flanked by two carbonyl functionalities, one esterified with an ethyl group and the other with a butyl group. This arrangement is the source of its unique reactivity.

Table 1: Physicochemical Properties of Butyl Ethyl Malonate

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 17373-84-1 | [1] |

| Molecular Formula | C₉H₁₆O₄ | [2][3] |

| Molecular Weight | 188.22 g/mol | [1][2] |

| Boiling Point | 210.7 - 222.0 °C at 760 mmHg | [2][4] |

| Density | ~1.0 - 1.11 g/cm³ | [2][4] |

| Flash Point | 87.2 - 105.0 °C | [2][5] |

| Solubility | Soluble in ethanol, methanol; sparingly soluble in water. | [1] |

| Appearance | Colorless clear liquid |[4][5] |

The Chemical Rationale: Acidity of the α-Proton

The synthetic power of butyl ethyl malonate originates from the enhanced acidity of the protons on the central methylene carbon (the α-carbon). These protons are positioned between two electron-withdrawing carbonyl groups, which stabilize the resulting conjugate base—a carbanion known as an enolate—through resonance.[6] The pKa of the α-hydrogens of the parent diethyl malonate is approximately 13, making them readily removable by common bases like sodium ethoxide.[6] This stabilized enolate is an excellent, soft nucleophile, poised to participate in a variety of crucial carbon-carbon bond-forming reactions.[7][8]

The Malonic Ester Synthesis: A Step-by-Step Mechanistic Exploration

The malonic ester synthesis is a foundational and highly versatile method for converting alkyl halides into substituted carboxylic acids, effectively lengthening a carbon chain by two atoms.[9][10] The process is a sequential, one-pot transformation involving enolate formation, alkylation, and finally, hydrolysis with decarboxylation.

Step 1: Enolate Formation - The Choice of Base

The synthesis begins with the deprotonation of the malonic ester. The choice of base is critical for procedural integrity. Sodium ethoxide (NaOEt) in an ethanol solvent is the archetypal choice.

-

Causality: Using an alkoxide base that matches the ester functionality (ethoxide for the ethyl ester) is a deliberate strategy to mitigate transesterification.[7] If a different alkoxide, such as methoxide, were used, it could react with the ethyl ester portion of the substrate, leading to a mixture of products and complicating purification. The ethoxide anion efficiently deprotonates the α-carbon to generate the nucleophilic sodio-malonic ester.[6]

Step 2: Carbon-Carbon Bond Formation via Alkylation

The generated enolate is a potent nucleophile that readily attacks a primary or secondary alkyl halide via a classic Sₙ2 reaction.[8] This step forms the new carbon-carbon bond and introduces the desired 'R' group onto the malonate framework.

-

Expert Insight: The reaction is most efficient with primary alkyl halides. Secondary halides can also be used, but tertiary halides are unsuitable as they will predominantly undergo elimination. A significant drawback of this stage is the potential for dialkylation, where the mono-alkylated product, which still possesses one acidic α-hydrogen, is deprotonated and reacts with a second molecule of the alkyl halide.[6][7] This can be controlled by careful stoichiometry, but for the synthesis of disubstituted acids, it is a desired sequential step.

Step 3: Hydrolysis and Decarboxylation - Forging the Carboxylic Acid

The final stage transforms the alkylated diester into the target carboxylic acid. Heating the intermediate in the presence of aqueous acid (e.g., HCl or H₂SO₄) serves two purposes. First, it catalyzes the hydrolysis of both ester groups to form a substituted malonic acid.[6][11] This resulting β-dicarboxylic acid is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon further heating to yield the final substituted carboxylic acid.[6][11]

-

Mechanistic Detail: The decarboxylation proceeds through a cyclic, six-membered transition state, which explains why this reaction is unique to β-keto acids and malonic acids.[6] For substrates sensitive to harsh acidic conditions, milder decarboxylation methods, such as the Krapcho decarboxylation, can be employed.[12][13]

Workflow and Protocol

Caption: General workflow for the Malonic Ester Synthesis.

Experimental Protocol: Synthesis of Ethyl n-Butylmalonate (Representative)

This protocol is adapted from a verified procedure for diethyl malonate and serves as a model for the alkylation step.[14]

-

Apparatus Setup: A 5-L round-bottomed flask is fitted with a mechanical stirrer, a reflux condenser, and a separatory funnel.

-

Base Preparation: 2.5 L of absolute ethanol is charged into the flask. 115 g of clean sodium is added in appropriately sized pieces through the condenser. The mixture may require cooling if the reaction becomes too vigorous.

-

Enolate Formation: Once all the sodium has reacted to form sodium ethoxide, the solution is cooled to approximately 50°C. 825 g of diethyl malonate is then added slowly from the separatory funnel.[14]

-

Alkylation: To the resulting clear solution, 685 g of n-butyl bromide is added gradually. The reaction is exothermic and may require external cooling.[14]

-

Reaction Completion: The reaction mixture is refluxed for approximately two hours, or until the solution is neutral to moist litmus paper.

-

Workup: The ethanol is removed by distillation. The residue is treated with ~2 L of water and shaken thoroughly. The upper layer containing the crude ethyl n-butylmalonate is separated.

-

Purification: The product is purified by distillation under reduced pressure, yielding the final product (boiling point 130–135°C at 20 mm Hg).[14]

Applications in Pharmaceutical and Complex Molecule Synthesis

Core Application: Synthesis of Barbiturates

Malonic esters are indispensable precursors for the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[7][15] The synthesis involves the condensation of a 5,5-disubstituted malonic ester with urea.

-

The Chemistry: The process begins with a double alkylation of the malonic ester to introduce the desired side chains at the α-position (e.g., an ethyl and a 1-methylbutyl group for Pentobarbital).[16] This dialkylated ester is then treated with urea in the presence of a strong base like sodium ethoxide. The reaction is a double condensation, forming the six-membered heterocyclic barbiturate ring. The choice of the alkyl groups is critical for determining the pharmacological activity and duration of action of the resulting drug.[16]

Caption: Synthetic pathway for Barbiturates from a malonic ester.

Experimental Protocol: General Synthesis of Pentobarbital

This protocol is a synthesized procedure based on established methods.[16][17]

-

Base Preparation: In a suitable reaction vessel, dissolve 26.7 g of metallic sodium in 400 g of anhydrous ethanol to prepare sodium ethoxide.

-

Reactant Addition: To the cooled ethoxide solution, add a mixture of 100 g of 1-methylbutyl-ethyl malonic ester and 37.2 g of dry urea.

-

Condensation Reaction: The mixture is heated under reflux for 20-40 hours (or in an autoclave for 4-6 hours) to facilitate the cyclocondensation.

-

Isolation: The ethanol is removed by distillation. The solid residue is dissolved in water.

-

Precipitation: The aqueous solution is acidified with hydrochloric acid, causing the pentobarbital to precipitate out of the solution.

-

Purification: The crude product is collected by filtration, washed with cold water, and recrystallized from boiling water to yield pure pentobarbital.[17]

Expanding the Toolkit: Knoevenagel Condensation

The Knoevenagel condensation is the reaction of an active methylene compound, such as butyl ethyl malonate, with an aldehyde or ketone.[18] It is typically catalyzed by a weak base (e.g., an amine like piperidine) and results in the formation of an α,β-unsaturated product after dehydration.[19][20]

-

Significance: This reaction is a powerful tool for C-C bond formation, creating conjugated enone systems that are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.[21] Aldehydes are generally more reactive than ketones in this process.[19]

Caption: The Knoevenagel Condensation reaction scheme.

Advanced C-C Bond Formation: The Michael Addition

In the Michael reaction, the enolate derived from butyl ethyl malonate acts as a "Michael donor" and undergoes a conjugate (1,4-) addition to an α,β-unsaturated carbonyl compound, known as a "Michael acceptor".[22][23]

-

Synthetic Value: This reaction is one of the most important methods for forming C-C bonds in a mild and predictable manner. It results in the formation of a 1,5-dicarbonyl compound, a highly versatile intermediate that can be used to construct more complex molecular architectures, including cyclic systems via subsequent intramolecular reactions like the Robinson annulation.[22][24]

Caption: The Michael Addition reaction using a malonate donor.

Safety, Handling, and Storage

As with all chemical reagents, proper handling of butyl ethyl malonate and its derivatives is paramount.

-

General Hazards: Diethyl butylmalonate is a combustible liquid.[25] It should be kept away from heat, sparks, open flames, and other ignition sources.[25][26]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield to prevent skin and eye contact.[25][27] Handle in a well-ventilated area or under a chemical fume hood.[26]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air.[25]

-

Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers.[25] It is incompatible with strong acids, bases, and reducing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[25]

Conclusion

Butyl ethyl malonate is far more than a simple chemical reagent; it is a versatile and powerful building block for molecular construction. Its utility is rooted in the predictable and controllable reactivity of its α-protons, enabling the formation of stabilized enolates for strategic carbon-carbon bond formation. Through the malonic ester synthesis, Knoevenagel condensation, Michael addition, and as a key precursor in pharmacologically relevant structures like barbiturates, it offers a reliable pathway to a vast array of complex molecules. For the research scientist and drug development professional, a thorough understanding of the mechanisms and strategic considerations outlined in this guide is essential for unlocking the full synthetic potential of this invaluable precursor.

References

-

Title: tert-Butyl ethyl malonate | CAS#:32864-38-3 | Chemsrc Source: Chemsrc URL: [Link]

-

Title: Malonic ester synthesis - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Malonic ester synthesis - Grokipedia Source: Grokipedia URL: [Link]

-

Title: Butyl ethyl malonate (CAS 17373-84-1): Odor profile, Properties, & IFRA compliance Source: TGSC Information System URL: [Link]

-

Title: Malonic Ester Synthesis: Mechanism & Use - StudySmarter Source: StudySmarter URL: [Link]

-

Title: butyl ethyl malonate, 17373-84-1 - The Good Scents Company Source: The Good Scents Company URL: [Link]

-

Title: Malonic Ester Synthesis: Steps, Mechanism, and Examples - Patsnap Eureka Source: Patsnap URL: [Link]

-

Title: Butyl ethyl malonate | C9H16O4 | CID 5140436 - PubChem Source: National Institutes of Health URL: [Link]

-

Title: ETHYL n-BUTYLMALONATE [Malonic acid, butyl-, ethyl ester] Source: Organic Syntheses URL: [Link]

-

Title: 22.7: Alkylation of Enolate Ions - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: 1-methyl butyl-ethyl malonic ester? Source: The Hive URL: [Link]

-

Title: Malonic acid, tert-butyl ethyl ester - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: Decarboxylation - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

-

Title: Knoevenagel condensation - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Malonic Ester Synthesis | OpenOChem Learn Source: OpenOChem Learn URL: [Link]

-

Title: What is the preparation of diethyl malonate? - Quora Source: Quora URL: [Link]

-

Title: The Knoevenagel Condensation - Organic Reactions Source: Organic Reactions URL: [Link]

-

Title: What's the formula of 1-methyl butyl-ethyl malonic ester? - Quora Source: Quora URL: [Link]

-

Title: Safety Data Sheet: Diethyl malonate - Carl ROTH Source: Carl ROTH URL: [Link]

-

Title: Michael addition reaction - Wikipedia Source: Wikipedia URL: [Link]

-

Title: b. What carboxylic acid is formed when the malonic ester synthesi... | Study Prep in Pearson+ Source: Pearson+ URL: [Link]

-

Title: Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene Source: ACS Publications URL: [Link]

-

Title: Synthesis of diethyl diethylmalonate - Sciencemadness.org Source: Sciencemadness.org URL: [Link]

-

Title: DI-tert-BUTYL MALONATE [Malonic acid, di-t-butyl ester] - ResearchGate Source: ResearchGate URL: [Link]

-

Title: 23.10: Conjugate Carbonyl Additions - The Michael Reaction - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: Original Knoevenagel condensation reaction: formaldehyde and diethyl... - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Explain the step-by-step mechanism of the Michael addition reaction between diethyl malonate and methyl vinyl ketone. - Filo Source: Filo URL: [Link]

-

Title: Malonic Ester Synthetic Strategies - Organic Chemistry Tutor Source: Organic Chemistry Tutor URL: [Link]

-

Title: Malonic acid, methyl-, diethyl ester - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors - Organic & Biomolecular Chemistry (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

-

Title: Draw the products of the following reactions: e. diethyl malonate... | Study Prep in Pearson+ Source: Pearson+ URL: [Link]

Sources

- 1. scent.vn [scent.vn]

- 2. tert-Butyl ethyl malonate | CAS#:32864-38-3 | Chemsrc [chemsrc.com]

- 3. Butyl ethyl malonate | C9H16O4 | CID 5140436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. butyl ethyl malonate, 17373-84-1 [thegoodscentscompany.com]

- 5. parchem.com [parchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 8. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 9. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 10. b. What carboxylic acid is formed when the malonic ester synthesi... | Study Prep in Pearson+ [pearson.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. grokipedia.com [grokipedia.com]

- 13. Decarboxylation [organic-chemistry.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. studysmarter.co.uk [studysmarter.co.uk]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 1-methyl butyl-ethyl malonic ester? , Hive Methods Discourse [chemistry.mdma.ch]

- 18. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 19. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]

- 20. organicreactions.org [organicreactions.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Explain the step-by-step mechanism of the Michael addition reaction betwe.. [askfilo.com]

- 25. fishersci.com [fishersci.com]

- 26. carlroth.com [carlroth.com]

- 27. tcichemicals.com [tcichemicals.com]

Introduction: The Versatility of an Asymmetric Malonate Ester

An In-depth Technical Guide to Butyl Ethyl Malonate: Structure, Properties, and Synthetic Applications

Butyl ethyl malonate (CAS No. 17373-84-1) is a diester of propanedioic acid, distinguished by its asymmetric ester functionalities—a butyl group on one carboxylate and an ethyl group on the other. This structural feature positions it as a highly versatile and valuable intermediate in modern organic synthesis. While symmetric malonates like diethyl malonate are workhorses in the classic malonic ester synthesis, asymmetric esters such as butyl ethyl malonate offer the potential for regioselective manipulations, expanding the synthetic chemist's toolkit.

This guide provides an in-depth exploration of the chemical properties, structure, and reactivity of butyl ethyl malonate. It is intended for researchers, scientists, and drug development professionals who leverage C-C bond-forming reactions to construct complex molecular architectures. We will delve into its physicochemical characteristics, spectroscopic signature, core reactivity in the malonic ester synthesis, and its applications as a key building block in the pharmaceutical and fine chemical industries.[1]

Molecular Structure and Identification

The fundamental identity of a chemical reagent is established by its structure and internationally recognized identifiers. Butyl ethyl malonate's structure is characterized by a central methylene group flanked by two carbonyls, which are in turn esterified with ethanol and butanol.

Caption: Molecular structure of Butyl Ethyl Malonate.

Table 1: Chemical Identifiers for Butyl Ethyl Malonate

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 17373-84-1 | [2][3] |

| Molecular Formula | C₉H₁₆O₄ | [2][3] |

| Molecular Weight | 188.22 g/mol | [2][3] |

| IUPAC Name | Butyl ethyl propanedioate | [3] |

| Synonyms | Ethyl butyl malonate, Malonic acid butyl ethyl ester, FEMA No. 2195 | [2][3][4] |

| SMILES | CCCCOC(=O)CC(=O)OCC | [2][3] |

| InChIKey | IHVVZSPWQJWRDV-UHFFFAOYSA-N |[5] |

Physicochemical Properties

The physical properties of butyl ethyl malonate are critical for its practical application in the laboratory, dictating choices for reaction solvents, purification methods, and storage conditions. It is a colorless liquid with a characteristic fruity, apple-like odor.[2][3][6]

Table 2: Physicochemical Data for Butyl Ethyl Malonate

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless clear liquid | [6] |

| Boiling Point | 222.0 °C @ 760 mmHg | [6] |

| Specific Gravity | 1.114 - 1.118 @ 25 °C | [7] |

| Refractive Index | 1.418 - 1.421 @ 20 °C | [6][7] |

| Flash Point | 105.0 °C (221.0 °F) | [6][7] |

| Vapor Pressure | 0.058 mmHg @ 25 °C (est.) | [6] |

| pKa (est.) | 7.06 (for the α-proton) | [2][3] |

| Solubility | Soluble in alcohol; insoluble in water. |[2][3][6] |

The high boiling point necessitates distillation under reduced pressure to avoid decomposition.[8] Its miscibility with common organic solvents like ethanol simplifies its use in reactions, while its insolubility in water is key to aqueous workup procedures for product isolation.[2][3][8]

Spectroscopic and Analytical Profile

¹H NMR Spectroscopy (Predicted):

-

Ethyl Group: A quartet at ~4.2 ppm (O-CH₂ -CH₃) and a triplet at ~1.3 ppm (O-CH₂-CH₃ ).

-

Butyl Group: A triplet at ~4.1 ppm (-O-CH₂ -), a multiplet at ~1.6 ppm (-O-CH₂-CH₂ -), a multiplet at ~1.4 ppm (-CH₂-CH₂ -CH₃), and a triplet at ~0.9 ppm (-CH₃ ).

-

Active Methylene: A singlet at ~3.4 ppm (-CO-CH₂ -CO-). The acidity of these protons makes them susceptible to exchange, and the signal may broaden or disappear in the presence of D₂O.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyls (C=O): Two distinct signals expected in the ~167-170 ppm range.

-

Ester Alkoxy Carbons (-O-C): Signals around ~65 ppm (butyl) and ~61 ppm (ethyl).

-

Active Methylene (-CH₂-): A signal around ~41 ppm.

-

Alkyl Carbons: A series of signals in the upfield region (~10-35 ppm) corresponding to the ethyl and butyl chains.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by characteristic ester absorptions.

-

C=O Stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹ is expected, typical for saturated esters.[14]

-

C-O Stretch: Strong bands in the 1150-1250 cm⁻¹ region corresponding to the C-O single bond stretching of the ester groups.[14]

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ due to the sp³ C-H bonds of the alkyl chains.[14]

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z = 188 would be expected. Common fragmentation patterns would involve the loss of alkoxy groups (-OC₂H₅, m/z = 45; -OC₄H₉, m/z = 73) and other characteristic cleavages of the ester and alkyl chains. Predicted adducts for softer ionization techniques include [M+H]⁺ at m/z 189.11 and [M+Na]⁺ at m/z 211.09.[5]

Synthesis and Core Reactivity

Synthesis of Butyl Ethyl Malonate

The synthesis of unsymmetrical malonic esters can be carried out in stages.[14] A common conceptual approach involves the mono-esterification of malonic acid to form a half-ester, followed by a second esterification with a different alcohol. Alternatively, selective hydrolysis of a symmetric diester can yield a monoester, which is then re-esterified.[7] While specific procedures for butyl ethyl malonate are proprietary, established protocols for similar compounds, such as the alkylation of diethyl malonate to form ethyl n-butylmalonate, provide a robust framework for understanding its formation via the malonic ester synthesis pathway.[8]

The Malonic Ester Synthesis: A Cornerstone of C-C Bond Formation